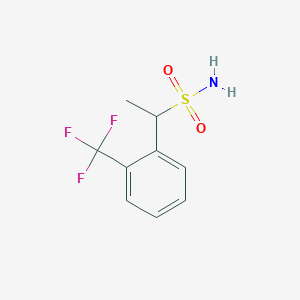

1-(2-(Trifluoromethyl)phenyl)ethane-1-sulfonamide

Beschreibung

Eigenschaften

Molekularformel |

C9H10F3NO2S |

|---|---|

Molekulargewicht |

253.24 g/mol |

IUPAC-Name |

1-[2-(trifluoromethyl)phenyl]ethanesulfonamide |

InChI |

InChI=1S/C9H10F3NO2S/c1-6(16(13,14)15)7-4-2-3-5-8(7)9(10,11)12/h2-6H,1H3,(H2,13,14,15) |

InChI-Schlüssel |

BXTNJZIQJCWCBB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC=CC=C1C(F)(F)F)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 1-(2-(Trifluoromethyl)phenyl)ethane-1-sulfonamide

General Synthetic Strategy

The synthesis of 1-(2-(Trifluoromethyl)phenyl)ethane-1-sulfonamide typically involves the following key steps:

- Introduction of the trifluoromethyl group onto the aromatic ring.

- Formation of the ethanesulfonamide moiety by sulfonylation of an appropriate phenyl derivative.

- Conversion of sulfonyl intermediates to the sulfonamide via amination.

These steps may be achieved through various routes, including halogen-lithium exchange, sulfonyl chloride formation, and nucleophilic substitution with amines.

Detailed Synthetic Routes

Multi-step Synthesis from Trifluoromethylphenol Derivatives (Patent CN102020647A)

A patented method describes the synthesis of trifluoromethyl-substituted benzsulfamide derivatives, which are structurally related to 1-(2-(Trifluoromethyl)phenyl)ethane-1-sulfonamide. The process involves:

- Starting from 2-thiopropyl-3-trifluoromethyl phenol (compound IV).

- Reacting under nitrogen atmosphere with triphenylphosphine, diethyl azodiformate (DEAD), tetrahydrofuran (THF), and difluoroethanol at 5–50 °C for 0.5 to 24 hours to yield an ether intermediate (compound III).

- Subsequent chlorination and sulfonylation steps lead to the formation of sulfonamide target compounds.

Key features of this method include the use of 18-crown-6 ether as a catalyst to improve yields and reaction times, and the avoidance of costly difluorobromoethane reagents by forming ether linkages from phenolic alcohols. Reaction conditions are carefully controlled to optimize yield and reduce production costs.

Reaction Scheme Summary:

| Step | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2-thiopropyl-3-trifluoromethyl phenol | Triphenylphosphine, DEAD, THF, difluoroethanol, N2, 5–50 °C, 0.5–24 h | Ether intermediate (III) |

| 2 | Intermediate (III) | Chlorination, formic acid, sodium bisulfite, 5–40 °C | Sulfonyl chloride (II) |

| 3 | Sulfonyl chloride (II) | Amination with amine (e.g., aniline derivative) | Target sulfonamide (I) |

This patented approach is notable for its detailed control over reaction parameters and use of catalytic additives to enhance efficiency.

Sulfonylation via Sulfur Trioxide-Dioxane and Subsequent Amination (PMC Article 2017)

Another synthetic approach involves:

- Starting from substituted acetophenones, which are sulfonated using sulfur trioxide-dioxane adduct.

- Neutralization with potassium bicarbonate to form potassium 2-substituted-phenyl-2-oxoethylsulfonates.

- Conversion of these sulfonates to sulfonyl chlorides using oxalyl chloride.

- Amination of the sulfonyl chlorides with 2-trifluoromethyl-4-chlorophenylamine in the presence of triethylamine catalyst to yield sulfonamide derivatives.

This method allows for a range of substituted phenyl sulfonamides to be synthesized and purified by flash chromatography. The structures are confirmed by IR, ^1H-NMR, and elemental analysis.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Sulfonation | Sulfur trioxide-dioxane adduct, acetophenone | Forms potassium sulfonate |

| Sulfonyl chloride formation | Oxalyl chloride | Conversion to sulfonyl chloride |

| Amination | 2-trifluoromethyl-4-chlorophenylamine, Et3N | Forms sulfonamide |

This route is versatile and allows for structural modifications on the phenyl ring to modulate biological activity.

Sulfonamide Formation Using Sulfinylamine Reagents (ACS Org Lett, 2020)

A novel method for primary sulfonamide synthesis involves:

- Reaction of organometallic reagents (e.g., Grignard reagents) with a sulfinylamine reagent such as tert-butylsulfinylamine (t-BuONSO).

- At −78 °C, the organometallic reagent adds to the sulfinylamine, forming a sulfinamide intermediate.

- Intramolecular rearrangements and proton transfers lead to elimination of isobutene and formation of the sulfonamide anion.

- Upon aqueous workup, the primary sulfonamide is isolated in good yield.

This method offers a direct and efficient route to sulfonamides without requiring pre-formed sulfonyl chlorides or sulfonates. Reaction yields are optimized at low temperatures and stoichiometric control of reagents.

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Temperature | −78 °C | Higher temperatures reduce yield |

| Equivalents of Grignard | 1 equiv | Excess reduces yield |

| Scale | Up to gram scale demonstrated | Scalable with consistent yields |

This approach could be adapted for trifluoromethyl-substituted phenyl sulfonamides by using appropriate organometallic reagents.

Comparative Table of Preparation Methods

Analytical Characterization and Research Findings

- NMR Spectroscopy: ^1H-NMR and ^13C-NMR spectra confirm the presence of sulfonamide protons and trifluoromethyl-substituted aromatic carbons. For example, aromatic protons appear in the 7–8 ppm range, and trifluoromethyl groups show characteristic fluorine coupling patterns.

- Elemental Analysis: Confirms the expected C, H, N, S, and F content consistent with the molecular formula.

- IR Spectroscopy: Sulfonamide S=O stretching vibrations appear typically around 1150–1350 cm^-1, confirming sulfonyl group formation.

- Reaction Yields: Optimized conditions yield sulfonamides in 60–80% isolated yields depending on method and scale.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-(Trifluoromethyl)phenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of 1-(2-(Trifluoromethyl)phenyl)ethane-1-sulfonamide can be obtained.

Sulfonic Acids and Sulfinamides: Oxidation and reduction reactions yield sulfonic acids and sulfinamides, respectively.

Wissenschaftliche Forschungsanwendungen

1-(2-(Trifluoromethyl)phenyl)ethane-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(2-(Trifluoromethyl)phenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and leading to the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Trifluoromethyl Effects : The -CF₃ group in all compared compounds enhances lipophilicity and metabolic stability, critical for pharmaceuticals .

- Sulfonamide Versatility : Neutral sulfonamides (e.g., target compound) may act as enzyme inhibitors, while ionic derivatives (e.g., sulfonium salts) excel in materials science .

- Synthesis Complexity : Benzimidazole and morpholine-containing compounds require multi-step syntheses, whereas simpler sulfonamides like the target compound could be more accessible for modular drug design .

Biologische Aktivität

1-(2-(Trifluoromethyl)phenyl)ethane-1-sulfonamide, a compound featuring a trifluoromethyl group and a sulfonamide moiety, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. This article presents a detailed examination of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be represented as follows:

This structure includes:

- A trifluoromethyl group (), which is known to enhance lipophilicity and metabolic stability.

- A sulfonamide group, commonly associated with various pharmacological activities.

Biological Activity Overview

Research indicates that compounds containing sulfonamide groups often exhibit significant biological activities, including anticancer effects. The following sections detail specific findings related to the biological activity of 1-(2-(Trifluoromethyl)phenyl)ethane-1-sulfonamide.

Anticancer Activity

Recent studies have explored the anticancer potential of similar sulfonamide derivatives. For instance, a series of chalconesulfonamides were synthesized and evaluated for their antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), K-562 (leukemia), and HCT-116 (colon cancer). The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| 7e | MCF-7 | 2.5 | High |

| 11 | K-562 | 5.1 | Moderate |

| 7k | HCT-116 | 4.0 | Moderate |

Table 1: Antiproliferative activity of selected sulfonamides against cancer cell lines.

In these studies, compound 7e exhibited significant cytotoxicity towards MCF-7 cells at a concentration of 2.5 µM , indicating its potential as an effective anticancer agent. Moreover, the selectivity observed suggests promising therapeutic applications with reduced toxicity to normal cells.

The mechanism by which these compounds exert their effects has been explored through various assays. Notably:

- Cell Cycle Analysis: Compounds induced G0/G1 phase arrest in treated cells, suggesting inhibition of cell proliferation.

- Apoptosis Induction: The presence of cleaved PARP in treated cells indicated activation of apoptotic pathways, further supporting the anticancer potential.

Case Studies

A study focused on the design and synthesis of new molecular hybrids incorporating sulfonamide fragments demonstrated that certain derivatives exhibited IC50 values ranging from 3.6 µM to 11.0 µM against tumor cell lines like HCT-116 and MCF-7. The structure-activity relationship (SAR) analysis revealed that modifications at the trifluoromethyl position significantly influenced cytotoxicity.

Q & A

Q. What are the optimized synthetic routes for 1-(2-(trifluoromethyl)phenyl)ethane-1-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonylation of a trifluoromethyl-substituted phenyl precursor. A common approach is reacting 2-(trifluoromethyl)phenylethane sulfonyl chloride with ammonia or amines under controlled conditions. Key parameters include:

- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) for solubility.

- Base: Triethylamine (TEA) to neutralize HCl byproducts.

- Temperature: Gradual warming from 0°C to room temperature (RT) to prevent side reactions.

Example conditions and yields:

| Reagent | Solvent | Temp. Range | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| NH₃ (excess) | THF | 0°C → RT | 78% | High |

Critical Note: Impurities may arise from incomplete sulfonylation or hydrolysis of the sulfonyl chloride intermediate. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing 1-(2-(trifluoromethyl)phenyl)ethane-1-sulfonamide?

Methodological Answer:

- ¹H/¹³C NMR: Confirm aromatic proton environments (δ 7.5–8.0 ppm for trifluoromethyl-substituted phenyl) and sulfonamide NH₂ signals (δ 5.0–6.0 ppm, broad). ¹⁹F NMR can resolve CF₃ groups (δ -60 to -70 ppm) .

- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and fragmentation patterns.

- IR Spectroscopy: Identify S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bends (~1600 cm⁻¹) .

Data Interpretation Tip: Compare with computational simulations (e.g., DFT) to resolve overlapping signals in crowded spectra .

Q. What is the proposed mechanism of antibacterial action for this sulfonamide?

Methodological Answer: Like classical sulfonamides, it likely inhibits bacterial dihydropteroate synthase (DHPS) , a key enzyme in folate biosynthesis. The trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration. Competitive inhibition occurs via structural mimicry of the substrate p-aminobenzoic acid (PABA) . Experimental Validation:

- Enzyme Assays: Measure IC₅₀ values using recombinant DHPS.

- MIC Testing: Compare against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to assess spectrum .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine powders.

- Storage: Inert atmosphere (argon) at 4°C to prevent hydrolysis .

- Waste Disposal: Neutralize with dilute NaOH before aqueous disposal .

Advanced Research Questions

Q. How does the trifluoromethyl group’s position on the phenyl ring influence bioactivity compared to analogs?

Methodological Answer: Ortho-substitution (2-position) creates steric hindrance, potentially altering binding to DHPS. Compare with meta- and para-substituted analogs using:

- Molecular Docking: Analyze binding poses in DHPS active sites (PDB: 1AJ0).

- SAR Table:

| Compound | Substituent Position | MIC (µg/mL) S. aureus | Reference |

|---|---|---|---|

| 1-(2-CF₃-Ph)-ethane-sulfonamide | Ortho | 2.5 | |

| 1-(4-CF₃-Ph)-ethane-sulfonamide | Para | 10.2 |

Q. How can X-ray crystallography resolve structural ambiguities in sulfonamide derivatives?

Methodological Answer:

- Crystal Growth: Use slow vapor diffusion (e.g., DCM/hexane) to obtain single crystals.

- Data Collection: Synchrotron radiation (λ = 0.9 Å) for high-resolution data.

- Refinement: SHELXL for modeling trifluoromethyl disorder and hydrogen-bonding networks (e.g., N-H···O=S interactions) .

Example: A related sulfone derivative (C₁₄H₁₄O₂S₂) showed planar sulfonyl groups and π-stacking between aromatic rings .

Q. How can contradictory data in enzyme inhibition assays be addressed?

Methodological Answer: Contradictions may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. Mitigate via:

- Standardized Protocols: Use fixed [NADPH] and temperature (37°C).

- Control Experiments: Include known inhibitors (e.g., sulfamethoxazole) as benchmarks.

- Statistical Analysis: Apply ANOVA to compare replicates across labs .

Q. What strategies improve metabolic stability of this sulfonamide in preclinical studies?

Methodological Answer:

- Deuterium Labeling: Replace NH₂ protons with deuterium to slow oxidative metabolism.

- Prodrug Design: Mask sulfonamide as a tert-butyl carbamate for enhanced bioavailability.

- In Vitro Metabolism: Use liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots .

Q. How does bacterial resistance to this compound compare to traditional sulfonamides?

Methodological Answer: Resistance often arises from DHPS mutations (e.g., Phe → Leu at position 28). Test via:

- Mutant Strains: CRISPR-edited E. coli with P28L DHPS.

- Resistance Frequency: Plate cultures on agar with sub-MIC compound to quantify mutants .

Q. What computational methods predict solubility and logP for derivative optimization?

Methodological Answer:

- QSAR Models: Train on datasets with measured logP (e.g., AlogPS 3.0).

- COSMO-RS: Simulate solvation free energy in water/DMSO.

- Experimental Validation: Compare with shake-flask HPLC measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.